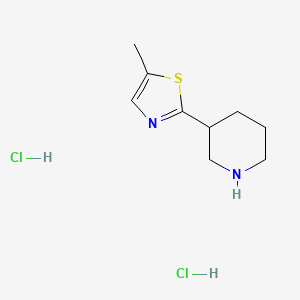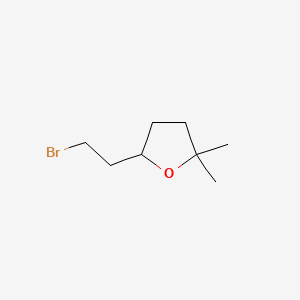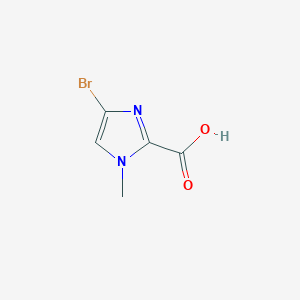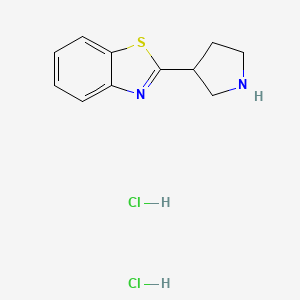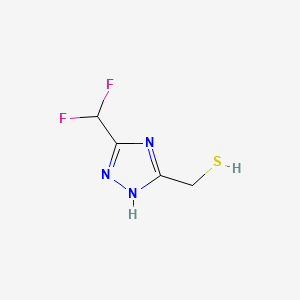
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol is a compound that has garnered significant interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol typically involves the introduction of the difluoromethyl group onto the triazole ring. One common method is the reaction of a triazole precursor with difluoromethylating agents under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve the desired substitution efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the triazole ring. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding sulfide.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the stability of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while nucleophilic substitution can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
(5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiol group can participate in redox reactions, influencing cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazole derivatives with different substituents, such as:
- (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanol
- (5-(Difluoromethyl)-1H-1,2,4-triazol-3-yl)methanamine
Uniqueness
What sets (5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)methanethiol apart is its combination of the difluoromethyl and methanethiol groups. This unique structure imparts distinct chemical properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C4H5F2N3S |
|---|---|
Molekulargewicht |
165.17 g/mol |
IUPAC-Name |
[3-(difluoromethyl)-1H-1,2,4-triazol-5-yl]methanethiol |
InChI |
InChI=1S/C4H5F2N3S/c5-3(6)4-7-2(1-10)8-9-4/h3,10H,1H2,(H,7,8,9) |
InChI-Schlüssel |
VBAXYRYSPYGZNY-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=NC(=NN1)C(F)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)


![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)

